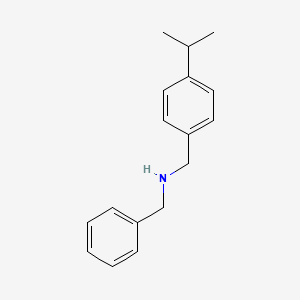

Benzyl-(4-isopropyl-benzyl)-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to benzyl-(4-isopropyl-benzyl)-amine can be complex and varied. For instance, the synthesis of benzo[f]isoindole-4,9-diones involves starting with 2,3-bis(bromomethyl)-1,4-dimethoxynaphthalene and reacting it with primary amines to afford 2,3-bis(aminomethyl)-1,4-dimethoxynaphthalenes, which are then oxidized to the final product . Another relevant synthesis involves the cocrystallization of benzylamine with various organic acids to form a series of molecular salts, which are characterized by X-ray diffraction, IR, and elemental analysis . Additionally, the transformation of 4-amino-3-benzyl-1,2,3-triazole into its 4-benzylamino isomers through the Dimroth rearrangement in basic solutions is another example of the synthetic versatility of benzylamine derivatives .

Molecular Structure Analysis

The molecular structure of benzylamine derivatives can be quite intricate. For example, the crystal structures of seven molecular salts derived from benzylamine and organic acids reveal that the NH2 groups in the benzylamine moieties are protonated, and the crystal packing is largely influenced by strong charge-assisted N-H...O hydrogen bonds . This indicates that the molecular structure of benzylamine derivatives can be significantly altered by the presence of different acidic components, leading to a variety of supramolecular architectures.

Chemical Reactions Analysis

Benzylamine derivatives can undergo a range of chemical reactions. The Dimroth rearrangement is a notable reaction where 4-amino-3-benzyl-1,2,3-triazole is isomerized in hot, basic solutions to 4-benzylamino-1,2,3-triazole, which can then retrogress in hot neutral solvents . Furthermore, benzylamines can act as directing groups in the Ru-catalyzed synthesis of various aromatic compounds, demonstrating their utility in complex chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzylamine derivatives can be deduced from their synthesis and molecular structure. For instance, the melting points of the seven molecular salts formed from benzylamine and organic acids were reported, which is an important physical property . The vibrational study of a benzyl carbanion derived from deprotonated 2,4-dinitrotoluene provides insights into the chemical properties of benzylamine derivatives, such as their stability and reactivity .

Aplicaciones Científicas De Investigación

1. Catalytic Reductive Aminations for Synthesis of Amines

Benzyl-(4-isopropyl-benzyl)-amine is a type of amine that can be synthesized using catalytic reductive amination processes. These processes are crucial in the cost-effective and sustainable production of amines, including benzyl-(4-isopropyl-benzyl)-amine. This method is used to create primary, secondary, and tertiary amines, which are valuable in the production of pharmaceuticals, agrochemicals, and biomolecules (Murugesan et al., 2020).

2. Intermolecular Amination Techniques

Research indicates that methods like iron-catalyzed intermolecular amination can be used for the synthesis of benzyl-(4-isopropyl-benzyl)-amine. This method involves direct amination of benzylic C(sp3)-H bonds, showcasing a new technique for benzylamine synthesis (Khatua et al., 2022).

3. Crystal and Molecular Structures Analysis

The analysis of crystal and molecular structures of similar compounds to benzyl-(4-isopropyl-benzyl)-amine offers insights into their conformational differences and stabilization through hydrogen-bonding interactions. Such studies help in understanding the physical and chemical properties of these compounds (Odell et al., 2007).

4. Iron-Catalyzed Direct Amination of Benzyl Alcohols

The direct coupling of benzyl alcohols with simpler amines using iron catalysis is another method for synthesizing benzylamines. This technique is significant for creating secondary and tertiary benzylamines, which have applications in pharmaceutical research (Yan et al., 2016).

5. Biocatalysts for Stereoselective C-H Amination Reactions

Enantiomerically pure chiral amines, such as benzyl-(4-isopropyl-benzyl)-amine, can be synthesized using stereoselective C-H amination processes in biocatalytic systems. These systems use multienzyme cascades in whole-cell biocatalysts for the efficient synthesis of chiral amines (Both et al., 2016).

Direcciones Futuras

Propiedades

IUPAC Name |

1-phenyl-N-[(4-propan-2-ylphenyl)methyl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N/c1-14(2)17-10-8-16(9-11-17)13-18-12-15-6-4-3-5-7-15/h3-11,14,18H,12-13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXMQWRUCKUXXPJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)CNCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30361090 |

Source

|

| Record name | 1-Phenyl-N-{[4-(propan-2-yl)phenyl]methyl}methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30361090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl-(4-isopropyl-benzyl)-amine | |

CAS RN |

346700-52-5 |

Source

|

| Record name | 1-Phenyl-N-{[4-(propan-2-yl)phenyl]methyl}methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30361090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid](/img/structure/B1331920.png)

![7-(Difluoromethyl)-5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1331923.png)

![5-[(3-bromophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1331935.png)

![3-Bromo-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1331938.png)